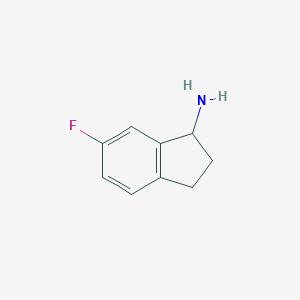

6-Fluoro-2,3-dihydro-1H-inden-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXWOWJBKSZXAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70572502, DTXSID701272928 | |

| Record name | 6-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-6-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701272928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148960-37-6, 168902-77-0 | |

| Record name | (+)-6-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148960-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-6-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701272928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 6 Fluoro 2,3 Dihydro 1h Inden 1 Amine

Established Synthetic Routes to 6-Fluoro-2,3-dihydro-1H-inden-1-amine

The primary and most logical synthetic strategies towards this compound commence from the corresponding ketone, 6-fluoro-1-indanone (B73319). This intermediate is accessible through various synthetic methods, including intramolecular Friedel-Crafts acylation of fluorinated phenylpropionic acid derivatives. nih.govbeilstein-journals.org From this key precursor, two principal pathways are commonly employed: a multi-step synthesis involving an oxime intermediate and a more direct reductive amination approach.

Multi-Step Synthesis from Indanone Precursors

A widely utilized and reliable method for the preparation of primary amines from ketones is the conversion of the ketone to an oxime, followed by the reduction of the oxime to the desired amine. This two-step process offers a high degree of specificity and generally proceeds with good yields.

The initial step in this sequence is the reaction of 6-fluoro-1-indanone with hydroxylamine (B1172632). This is a classic condensation reaction that results in the formation of 6-fluoro-1-indanone oxime. The reaction is typically carried out by treating the ketone with hydroxylamine hydrochloride in the presence of a base, such as pyridine (B92270) or sodium acetate, to neutralize the liberated HCl. orgsyn.org The general mechanism involves the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon of the indanone, followed by dehydration to yield the oxime. This transformation is generally efficient and can be monitored by standard techniques like thin-layer chromatography (TLC). orgsyn.org

Reaction Parameters for Oxime Formation

| Reactant | Reagent | Solvent | Temperature | Yield |

| 1-Indanone (B140024) | Hydroxylamine Hydrochloride | Pyridine | 50 °C | 99% orgsyn.org |

This table presents typical conditions for the oximation of the parent 1-indanone, which are analogous to those expected for 6-fluoro-1-indanone.

The subsequent step is the reduction of the C=N double bond of the 6-fluoro-1-indanone oxime to afford the primary amine, this compound. Catalytic hydrogenation is a common and effective method for this transformation. nih.gov This typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. nih.gov The reaction is usually conducted in a protic solvent like ethanol (B145695) or methanol. The N-O bond of the oxime is cleaved, and the C=N bond is saturated with hydrogen to yield the amine.

Alternative reducing agents, such as metal hydrides like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid, can also be employed for the reduction of oximes, although catalytic hydrogenation is often preferred for its milder conditions and cleaner reaction profiles. The choice of reducing agent and conditions can sometimes influence the stereochemical outcome of the reaction when a chiral center is formed.

An alternative and often more direct route from 6-fluoro-1-indanone to the target amine is through reductive amination. researchgate.netnih.gov This "one-pot" method involves the reaction of the ketone with an ammonia (B1221849) source, such as ammonia itself or ammonium (B1175870) formate, in the presence of a reducing agent. thieme-connect.deorganic-chemistry.org The reaction proceeds via the in situ formation of an imine intermediate, which is then immediately reduced to the primary amine.

Comparison of Reductive Amination Catalysts for Indanone

| Catalyst | Reducing Agent | Amine Source | Key Features |

| Cobalt-based | H₂ | R-(+)-α-phenethylamine | High selectivity researchgate.net |

| Iron-based | H₂ | Aqueous Ammonia | Reusable catalyst, good for primary amines nih.gov |

| Tin(IV) Lewis Acid | H₂ | Various Amines | Moisture tolerant nih.gov |

This table illustrates various catalytic systems used for the reductive amination of the parent 1-indanone, which could be adapted for 6-fluoro-1-indanone.

Specific Fluorination Techniques Relevant to the Indane Scaffold

While the aforementioned routes start from a pre-fluorinated indanone, it is also pertinent to discuss methods for introducing the fluorine atom onto the indane skeleton itself. Direct fluorination of the indanone core can be a powerful tool in synthetic design.

The introduction of a fluorine atom at the α-position to a carbonyl group is a well-established transformation in organic synthesis. For the indanone scaffold, this can be achieved using electrophilic fluorinating agents. researchgate.netbrynmawr.eduwikipedia.org These reagents act as a source of "F⁺" and react with the enol or enolate form of the ketone.

Commonly used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). wikipedia.orgresearchgate.net The reaction is typically carried out in an appropriate solvent, and the regioselectivity of the fluorination is directed by the position of the enolate formation. For 1-indanone, this would lead to the formation of 2-fluoro-1-indanone. While this specific reaction does not produce the 6-fluoro isomer, it is a key fluorination technique relevant to the indanone structure. The synthesis of 6-fluoro-1-indanone itself typically relies on cyclization of an appropriately fluorinated precursor rather than direct fluorination of the aromatic ring of indanone. chemicalbook.com

Common Electrophilic Fluorinating Agents

| Reagent Name | Abbreviation | Key Characteristics |

| N-Fluorobenzenesulfonimide | NFSI | Mild, widely used, good substrate scope brynmawr.edu |

| Selectfluor® | F-TEDA-BF₄ | Powerful, easy to handle, effective in various solvents wikipedia.orgresearchgate.net |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Another effective N-F reagent wikipedia.org |

Introduction of Fluorine via Fluorination Reagents

The incorporation of a fluorine atom onto the indane scaffold is a critical step in the synthesis of this compound. The unique properties conferred by fluorine—such as enhanced metabolic stability, bioavailability, and binding affinity—make fluorination a key strategy in drug design. tcichemicals.comresearchgate.net The synthesis of the C-F bond can be achieved through various methods, broadly categorized by the use of nucleophilic or electrophilic fluorinating reagents. acsgcipr.org

A common strategy involves starting with a pre-functionalized indanone, such as 6-hydroxy-1-indanone, and converting the hydroxyl group to a fluorine atom. Alternatively, electrophilic aromatic substitution on the indane ring can be employed.

Electrophilic Fluorinating Agents: These reagents deliver an electrophilic fluorine equivalent ("F+"). They are particularly useful for the fluorination of electron-rich aromatic rings and enolates. acsgcipr.org A prominent example is Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), which is known for its efficiency and relatively safe handling. researchgate.netnih.gov Another widely used reagent is N-fluorobenzenesulfonimide (NFSI). nih.govnih.gov In the context of synthesizing the target molecule, an appropriate indanone precursor could be subjected to catalytic asymmetric fluorination using NFSI in the presence of a chiral catalyst to install the fluorine atom and simultaneously set a chiral center. nih.gov

Nucleophilic Fluorinating Agents: These reagents deliver a fluoride (B91410) ion (F-) and are typically used in substitution reactions, such as displacing a leaving group. While elemental fluorine and hydrogen fluoride are fundamental sources, their high reactivity and hazardous nature limit their use in laboratory synthesis. tcichemicals.com Reagents like diethylaminosulfur trifluoride (DAST) are used for deoxofluorination, converting hydroxyl groups to fluorine atoms stereospecifically. tcichemicals.com More modern, thermally stable crystalline reagents like FLUOLEAD™ have been developed for easier handling. tcichemicals.com

Novel Synthetic Approaches and Innovations

Recent advancements in organic synthesis have focused on improving efficiency, reducing waste, and achieving high levels of stereocontrol. These innovations, including one-pot procedures, ultrasound assistance, and sophisticated catalytic systems, are highly applicable to the synthesis of complex molecules like this compound.

One-Pot Synthesis Methods for Primary Amines

One-pot synthesis, which involves conducting multiple reaction steps in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and time savings. nih.gov For the synthesis of primary amines, this approach can streamline the conversion of a ketone to the final amine product.

A plausible one-pot strategy for this compound would start from 6-fluoro-1-indanone. This could involve an initial oximation to form the corresponding oxime, followed by in-situ reduction using a suitable reducing agent. Another prominent method is reductive amination, where the ketone reacts with an ammonia source to form an imine, which is then reduced in the same pot to the primary amine. The direct replacement of sp³ C-H bonds with an amine group represents a cutting-edge, though challenging, one-pot methodology. nih.gov By minimizing purification steps and reducing solvent waste, one-pot procedures align with the principles of green chemistry and are highly desirable for scaling up production. researchgate.net

Ultrasound-Assisted Synthesis in Indane Chemistry

The application of ultrasonic irradiation in organic synthesis, known as sonochemistry, can dramatically accelerate reaction rates, increase yields, and enable reactions that are difficult under conventional conditions. nih.gov This technique utilizes acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid—to create localized hotspots of extreme temperature and pressure, enhancing mass transfer and reactant reactivity. researchgate.net

In the context of indane chemistry, ultrasound has been successfully employed in the synthesis of various derivatives. nih.govrsc.org For instance, ultrasound irradiation has been used to promote condensation and cyclization reactions involving the indane scaffold, often with reduced reaction times and in environmentally benign solvents. nih.gov The synthesis of the amine could be accelerated through an ultrasound-assisted reductive amination of 6-fluoro-1-indanone, potentially leading to higher throughput and improved energy efficiency compared to traditional thermal methods.

Stereoselective Synthesis of Chiral this compound

Since the amine group is located at a stereogenic center (C1), controlling the three-dimensional arrangement is crucial for its application in pharmaceuticals, where different enantiomers can have vastly different biological activities. Stereoselective synthesis can be achieved either by separating a racemic mixture (resolution) or, more efficiently, by directly synthesizing the desired enantiomer using asymmetric catalysis. nih.gov

Enantiomeric resolution is a classical method for separating a racemic mixture of a chiral compound into its individual enantiomers. wikipedia.org For chiral amines, the most common approach is the formation of diastereomeric salts. libretexts.org

| Resolving Agent | Type | Typical Application |

|---|---|---|

| (+)-Tartaric Acid | Chiral Acid | Formation of diastereomeric salts with racemic bases. |

| (-)-Mandelic Acid | Chiral Acid | Used for resolving a wide range of chiral amines. |

| (+)-Camphor-10-sulfonic acid | Chiral Acid | Effective for resolving amines via crystallization. |

| Brucine | Chiral Base | Used to resolve racemic acids (less common for resolving amines). |

Asymmetric catalysis is a more modern and efficient approach that uses a small amount of a chiral catalyst to stereoselectively produce a large amount of a single enantiomer, thereby avoiding the 50% yield limitation of classical resolution. nih.govrsc.org A highly effective strategy for synthesizing chiral this compound is the asymmetric reduction of the prochiral precursor, 6-fluoro-1-indanone.

This transformation can be achieved through catalytic asymmetric transfer hydrogenation (ATH). This method often employs ruthenium (II) or rhodium (III) complexes coordinated with chiral ligands, such as chiral diamines or amino alcohols. whiterose.ac.uk These catalysts facilitate the transfer of hydrogen from a source like formic acid or isopropanol (B130326) to the ketone, with the chiral ligand directing the addition to one face of the carbonyl group, leading to the formation of the corresponding (R)- or (S)-indanol with high enantiomeric excess. The resulting chiral alcohol can then be converted to the chiral amine via methods like a Mitsunobu reaction or conversion to a sulfonate followed by displacement with an amine source, typically with inversion of stereochemistry.

Alternatively, direct asymmetric reductive amination of the ketone provides a more atom-economical route to the chiral amine. Furthermore, organocatalysis using chiral primary amines has emerged as a powerful tool for various asymmetric transformations and could be applied in this context. rsc.org

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Enantiomeric Resolution | Separation of enantiomers from a racemic mixture via diastereomers. wikipedia.org | Well-established and reliable technique. | Maximum 50% theoretical yield for one enantiomer; requires stoichiometric resolving agent. whiterose.ac.uk |

| Asymmetric Catalysis | Direct synthesis of one enantiomer using a chiral catalyst. nih.gov | High theoretical yield (up to 100%); high efficiency (low catalyst loading). | Requires development of a specific catalyst system for the substrate. |

Reaction Mechanisms and Chemical Transformations of this compound

The chemical behavior of this compound is dictated by its functional groups: a primary amine, a fluorinated aromatic ring, and a dihydroindene core. The lone pair of electrons on the nitrogen atom makes the amine group a potent nucleophile and a base, while the benzylic position of this amine enhances its reactivity in certain transformations.

The primary amine group of this compound is highly nucleophilic, readily participating in reactions with a wide range of electrophiles. In these reactions, the amine's lone pair of electrons attacks an electron-deficient center, leading to the formation of a new carbon-nitrogen or heteroatom-nitrogen bond.

Common nucleophilic substitution reactions include:

Alkylation: Reaction with alkyl halides (R-X) to form secondary and tertiary amines. The reaction proceeds via an SN2 mechanism, where the amine displaces the halide. However, this method can lead to over-alkylation, yielding a mixture of products.

Acylation: Reaction with acyl chlorides (RCOCl) or acid anhydrides ((RCO)₂O) to form stable amide derivatives. organic-chemistry.org This is one of the most common and efficient derivatization methods for primary amines. rsc.org The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl or carboxylic acid byproduct. hud.ac.uk

Reaction with Carbonyls: The amine can undergo nucleophilic addition to aldehydes and ketones to form an imine (Schiff base) intermediate, which can then be reduced to a secondary amine in a process known as reductive amination.

These reactions are fundamental in modifying the structure of the parent amine to modulate its physicochemical properties and biological activity.

Specific electrochemical data detailing the precise oxidation and reduction potentials of this compound are not extensively documented in readily available literature. However, the general redox behavior can be inferred from its structure.

Oxidation: The benzylic amine moiety is susceptible to oxidation. Benzylic amines can be oxidized to various products, including imines, nitrones, or amides, depending on the oxidant and reaction conditions. acs.orgacs.orgresearchgate.netadvanceseng.com For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the alkyl side chain of an aromatic ring at the benzylic position to form a carboxylic acid. masterorganicchemistry.com Milder, more controlled oxidation can yield imines, which are valuable synthetic intermediates. acs.org The presence of the electron-withdrawing fluorine atom on the aromatic ring may slightly increase the oxidation potential compared to its non-fluorinated analog by decreasing the electron density of the aromatic system.

Reduction: The 2,3-dihydro-1H-inden-1-amine structure is already in a reduced state compared to an indene (B144670) or indone. The aromatic ring can be reduced under harsh conditions (e.g., Birch reduction), but this would destroy the aromaticity. libretexts.orglibretexts.org The C-N bond of a benzylic amine can be cleaved under specific reductive conditions, such as catalytic hydrogenation or using reagents like samarium(II) iodide, to yield the corresponding hydrocarbon (6-fluoro-2,3-dihydro-1H-indene). organic-chemistry.orgthieme-connect.com This process is often used as a deprotection strategy in multi-step synthesis.

Derivatization of this compound is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR) and develop new therapeutic agents. The primary amine serves as a convenient handle for introducing a wide array of functional groups.

The formation of urea (B33335) and thiourea (B124793) derivatives is a common and effective strategy in drug design. These functional groups are excellent hydrogen bond donors and acceptors, which can facilitate strong interactions with biological targets like enzymes and receptors.

The synthesis is straightforward:

Urea derivatives are formed by reacting this compound with an appropriate isocyanate (R-N=C=O). rsc.orgorganic-chemistry.orgnih.gov

Thiourea derivatives are synthesized by reacting the amine with an isothiocyanate (R-N=C=S). organic-chemistry.orgacs.orgrsc.org

These reactions are generally high-yielding and proceed under mild conditions. google.comgoogle.com The substituent 'R' on the isocyanate or isothiocyanate can be varied extensively, allowing for the creation of large libraries of compounds for biological screening.

| Reactant | Reagent | Resulting Derivative | General Structure |

|---|---|---|---|

| This compound | Isocyanate (R-NCO) | Urea Derivative |  Indenyl-NH-CO-NH-R Indenyl-NH-CO-NH-R |

| This compound | Isothiocyanate (R-NCS) | Thiourea Derivative |  Indenyl-NH-CS-NH-R Indenyl-NH-CS-NH-R |

Amide bond formation is a cornerstone of medicinal chemistry, as the amide group is a key structural feature in many pharmaceuticals, including peptides and small molecule drugs. The reaction of this compound with carboxylic acids or their activated derivatives (e.g., acyl chlorides) provides a reliable route to a diverse range of N-(6-fluoro-2,3-dihydro-1H-inden-1-yl)amides. researchgate.net

The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of an acylating agent. organic-chemistry.org This strategy allows for the introduction of various substituents, which can alter properties such as lipophilicity, polarity, and metabolic stability, thereby influencing the compound's biological activity.

| Amine Substrate | Acylating Agent (Example) | Product | Reaction Conditions |

|---|---|---|---|

| This compound | Acetyl Chloride (CH₃COCl) | N-(6-fluoro-2,3-dihydro-1H-inden-1-yl)acetamide | Base (e.g., Triethylamine), Aprotic Solvent (e.g., DCM) |

| This compound | Benzoyl Chloride (C₆H₅COCl) | N-(6-fluoro-2,3-dihydro-1H-inden-1-yl)benzamide | Base (e.g., Pyridine), Aprotic Solvent |

| This compound | Acetic Anhydride ((CH₃CO)₂O) | N-(6-fluoro-2,3-dihydro-1H-inden-1-yl)acetamide | Often neat or in a polar aprotic solvent |

The formation of spirocyclic scaffolds is a powerful strategy for creating structurally complex and three-dimensional molecules, which often exhibit novel biological activities. While this compound itself is not the direct precursor for spirocyclic indanones, its corresponding ketone, 6-fluoro-2,3-dihydro-1H-inden-1-one, is a key starting material for such syntheses. nih.gov The conversion of the amine to the ketone would be a necessary preliminary step.

Methodologies for creating spiro-indanone frameworks often involve the reaction of an indanone derivative with other cyclic or bifunctional reagents. rsc.orgresearchgate.net For example, a manganese(III) acetate-mediated reaction between an indanone-based chalcone (B49325) and a 1,3-dicarbonyl compound like dimedone can yield novel spiro-dihydrobenzofuran derivatives. tubitak.gov.tr Another approach involves tandem reactions, such as a Michael/transesterification cascade, to construct spiro[indanone-isochromanone] systems with high stereoselectivity. rsc.org These advanced synthetic methods highlight the utility of the indanone core in building complex molecular architectures. rsc.org

Advanced Spectroscopic and Computational Analysis of 6 Fluoro 2,3 Dihydro 1h Inden 1 Amine

Application of Advanced Spectroscopic Techniques

Spectroscopic analysis is fundamental to confirming the identity and purity of 6-Fluoro-2,3-dihydro-1H-inden-1-amine. NMR and MS are the principal techniques employed for this purpose, offering complementary information regarding the compound's structure, molecular weight, and elemental composition.

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D techniques, allows for an unambiguous assignment of all atoms in the molecule.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring relationships within the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the aliphatic protons of the cyclopentyl ring, the methine proton at the chiral center (C1), and the amine protons.

The aromatic region will display complex splitting patterns due to the fluorine substituent. The proton at C7, being ortho to the fluorine atom, will show coupling to both the fluorine and the proton at C5. The proton at C5 will be coupled to the fluorine and the proton at C4. The proton at C4 will primarily be coupled to the proton at C5. The aliphatic protons at C2 and C3 form a complex system, coupling with each other and with the C1 proton. The C1 proton, being adjacent to the amine and the aromatic ring, will appear as a distinct multiplet. The two amine protons (-NH₂) are typically observed as a broad singlet, which can exchange with deuterium (B1214612) oxide (D₂O).

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

| H-4 | ~7.20 | d | J(H4-H5) ≈ 8.0 |

| H-5 | ~6.90 | dd | J(H5-H4) ≈ 8.0, J(H5-F) ≈ 8.0 |

| H-7 | ~7.00 | dd | J(H7-F) ≈ 10.0, J(H7-H5) ≈ 2.0 |

| H-1 (methine) | ~4.30 | t | J(H1-H2) ≈ 7.0 |

| H-3 (aliphatic) | ~2.90 | m | - |

| H-2 (aliphatic) | ~2.50, ~2.00 | m | - |

| -NH₂ | ~1.80 | br s | - |

Note: Predicted values are based on typical chemical shifts for substituted indane derivatives and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbons. In this compound, nine distinct signals are expected. The chemical shifts are influenced by the nature of the substituents (fluorine and amine) and the hybridization of the carbon atoms.

The carbon atom bonded to the fluorine (C6) will show a large C-F coupling constant, which is a characteristic feature. The aromatic carbons will appear in the typical downfield region (110-165 ppm), with their specific shifts influenced by the electron-donating amine group and the electron-withdrawing fluorine atom. The aliphatic carbons (C1, C2, C3) will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~58 |

| C-2 | ~32 |

| C-3 | ~30 |

| C-3a (aromatic) | ~140 |

| C-4 (aromatic) | ~125 |

| C-5 (aromatic) | ~115 (d, J(C5-F) ≈ 20 Hz) |

| C-6 (aromatic) | ~162 (d, J(C6-F) ≈ 245 Hz) |

| C-7 (aromatic) | ~113 (d, J(C7-F) ≈ 20 Hz) |

| C-7a (aromatic) | ~148 |

Note: Predicted values are based on typical chemical shifts for substituted indane derivatives and established substituent effects. The notation 'd' indicates a doublet due to C-F coupling.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze the fluorine atom in the molecule. biophysics.orgchemrxiv.org Given that there is only one fluorine atom in this compound, the ¹⁹F NMR spectrum is expected to be relatively simple, showing a single resonance. huji.ac.il The chemical shift of this signal is highly sensitive to the electronic environment of the aromatic ring. biophysics.org

The signal will likely appear as a multiplet due to coupling with the neighboring ortho-protons (H-5 and H-7). This technique is particularly useful for confirming the presence and specific location of the fluorine substituent on the aromatic ring. nih.govnih.gov The wide chemical shift range of ¹⁹F NMR ensures that the signal is typically well-resolved from any potential interferences. huji.ac.il

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this compound, COSY would show correlations between H-1 and the protons on C-2, between the protons on C-2 and C-3, and between adjacent aromatic protons (H-4 with H-5). This confirms the connectivity within the aliphatic ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would be used to definitively link the predicted proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., H-1 to C-1, H-4 to C-4, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is vital for establishing the connectivity between different parts of the molecule. For instance, HMBC would show a correlation from the H-1 proton to the aromatic carbons C-7a and C-3a, confirming the fusion of the five-membered ring to the benzene (B151609) ring. It would also show correlations from the aromatic protons (H-5, H-7) to the fluorine-bearing carbon (C-6), confirming the position of the fluorine atom.

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₉H₁₀FN, with a monoisotopic mass of approximately 151.08 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 151. As the molecule contains an odd number of nitrogen atoms, the molecular ion peak will have an odd nominal mass, consistent with the Nitrogen Rule.

The fragmentation of primary amines is often dominated by α-cleavage (cleavage of the C-C bond adjacent to the C-N bond). libretexts.org For this compound, α-cleavage would involve the breaking of the C1-C7a bond or the C1-C2 bond. Cleavage of the C1-C2 bond is particularly favorable as it leads to the loss of a stable ethene molecule (after rearrangement) and formation of a stable ion. A characteristic fragmentation pathway for cyclic amines involves the loss of the alkyl chain adjacent to the amine. miamioh.edu

Table 3: Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 151 | [C₉H₁₀FN]⁺˙ | Molecular Ion (M⁺˙) |

| 134 | [M - NH₃]⁺˙ | Loss of ammonia (B1221849) |

| 123 | [M - C₂H₄]⁺˙ | α-cleavage with loss of ethene |

| 109 | [C₇H₆F]⁺ | Loss of the aminoethyl side chain |

Note: Predicted fragmentation is based on common pathways for aliphatic and cyclic amines.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its structural features. The primary amine (-NH2) group would be expected to show two distinct N-H stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com Additionally, an N-H bending vibration would likely be observed around 1650-1580 cm⁻¹. orgchemboulder.com The aromatic C-H stretching vibrations of the fluoro-substituted benzene ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the dihydro-indene ring system would be observed just below 3000 cm⁻¹. orgchemboulder.com The C-F stretching vibration typically gives rise to a strong absorption in the 1400-1000 cm⁻¹ region. Aromatic C=C stretching vibrations would be expected in the 1600-1400 cm⁻¹ range. nih.gov

Raman spectroscopy provides complementary information to IR. While N-H and C-F bonds show signals in Raman spectra, the non-polar C=C bonds of the aromatic ring often produce strong Raman scattering, aiding in the characterization of the carbon skeleton.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch | 3400 - 3250 (two bands) |

| Primary Amine (R-NH₂) | N-H Bend | 1650 - 1580 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Aliphatic Rings | C-H Stretch | 3000 - 2850 |

| Aromatic Ring | C=C Stretch | 1600 - 1400 |

| Aryl Fluoride (B91410) | C-F Stretch | 1400 - 1000 |

Expected regions are based on general spectroscopic principles. orgchemboulder.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of UV radiation excites electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. glpbio.com The chromophore in this compound is the fluoro-substituted benzene ring.

The UV-Vis spectrum of this compound would be expected to show absorptions characteristic of a substituted benzene ring. These absorptions are due to π → π* transitions of the electrons in the aromatic system. nist.gov The presence of the fluorine and amine substituents on the aromatic ring would influence the wavelength and intensity of these absorption bands. Generally, such transitions for benzene derivatives occur in the UV region, typically between 200 and 300 nm. apolloscientific.co.uk The amine group, with its non-bonding (n) electrons, could also potentially lead to n → π* transitions, though these are often less intense than π → π* transitions. glpbio.com

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic and Reactivity Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. spectroscopyonline.comresearchgate.net DFT calculations can predict a wide range of properties, including optimized molecular geometry, vibrational frequencies (to compare with IR and Raman spectra), and electronic properties like the distribution of electron density and electrostatic potential. researchgate.net For this compound, DFT calculations could provide valuable insights into how the fluorine and amine substituents affect the electronic properties of the indane system. These calculations can also be used to predict reactivity, identifying sites susceptible to electrophilic or nucleophilic attack. spectroscopyonline.com

A key aspect of DFT calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides information about the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower stability. researchgate.net

Electrostatic Potential Mapping

Electrostatic Potential (ESP) mapping is a computational method used to visualize the three-dimensional charge distribution of a molecule. It is crucial for understanding and predicting how a molecule will interact with other molecules, particularly biological macromolecules like proteins. The ESP map displays regions of negative and positive electrostatic potential on the electron density surface.

For this compound, the ESP map would highlight specific features:

Negative Potential (Red/Yellow): Regions of high electron density, which are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. These would be concentrated around the electronegative fluorine atom and the nitrogen atom of the amine group due to its lone pair of electrons. researchgate.net

Positive Potential (Blue): Regions of low electron density or electron-poor areas, which are prone to nucleophilic attack and can act as hydrogen bond donors. researchgate.net This positive potential would be most prominent around the hydrogen atoms of the primary amine group (-NH2).

Neutral Potential (Green): Areas with intermediate potential, typically found over the carbon skeleton of the indane ring system.

This charge distribution is critical for the molecule's ability to orient itself within a protein's binding pocket and form specific electrostatic and hydrogen bonding interactions.

Molecular Docking Simulations for Ligand-Protein Interactionsnih.govrjptonline.org

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. rjptonline.org This technique is instrumental in virtual screening and for understanding the structural basis of a ligand's biological activity. For this compound, docking simulations can elucidate how it interacts with various enzyme or receptor targets.

Prediction of Binding Modes and Affinitiesnih.gov

Docking algorithms explore numerous possible conformations and orientations of the ligand within the receptor's active site, a process known as sampling. Each of these poses is then evaluated using a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol). A lower binding energy typically indicates a more stable ligand-protein complex and higher binding affinity.

The simulation predicts the most energetically favorable binding mode, revealing the specific three-dimensional arrangement of the this compound molecule within the binding site. nih.gov This information is foundational for understanding its mechanism of action and for guiding the rational design of more potent derivatives.

Identification of Key Interacting Residues (e.g., Arg160 in 2HCK enzyme)

A crucial output of molecular docking is the detailed map of intermolecular interactions between the ligand and the amino acid residues of the protein. physchemres.org These interactions stabilize the complex and are key determinants of binding specificity. For this compound, docking studies would identify residues involved in:

Hydrogen Bonding: The primary amine group (-NH2) can act as both a hydrogen bond donor and acceptor, while the fluorine atom can act as a weak hydrogen bond acceptor.

Electrostatic Interactions: The charged form of the amine group (at physiological pH) can form strong salt bridges with negatively charged residues like aspartate or glutamate.

Hydrophobic Interactions: The fused ring system of the indane core can engage in hydrophobic and van der Waals interactions with nonpolar residues.

For example, in a hypothetical docking study with an enzyme like human choline (B1196258) kinase (PDB ID: 2HCK), the simulation might show that the amine group of the compound forms a critical hydrogen bond with the side chain of a residue such as Arginine 160 (Arg160), thereby anchoring it in the active site.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model is a regression or classification model that correlates structural or physicochemical properties (known as descriptors) with activity. nih.gov

In the context of this compound and its analogs, a QSAR study could be employed to:

Identify key molecular descriptors (e.g., electronic properties, steric factors, hydrophobicity) that govern the compound's activity.

Predict the activity of new, unsynthesized derivatives, which helps prioritize synthetic efforts towards more potent and selective compounds. nih.gov

Conformational Analysis and Dynamics Simulationsulisboa.pt

While docking provides a static picture of the binding event, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations offer a more realistic view of the molecule's behavior. nih.gov

Conformational Analysis: This involves identifying the stable low-energy three-dimensional shapes (conformers) of the molecule. nih.gov For this compound, this analysis would focus on the puckering of the five-membered cyclopentane (B165970) ring and the rotational barriers of the amine group.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. ulisboa.pt An MD simulation of this compound, either free in solution or bound to a protein, can reveal its flexibility, the stability of its binding pose, and the role of solvent molecules in the interaction.

Prediction of Physicochemical Parameters (e.g., LogP, Solubility, pKa)nih.gov

The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn determines its potential as a therapeutic agent. These parameters are often predicted using computational models before a compound is synthesized.

| Parameter | Predicted Value | Significance |

| LogP (Octanol/Water Partition Coefficient) | 2.05 (Predicted) | Measures the lipophilicity of the molecule. A value in this range suggests good membrane permeability. |

| Aqueous Solubility | 2.4 g/L (Predicted) | Indicates the maximum concentration of the compound that can dissolve in water. Adequate solubility is crucial for administration and absorption. |

| pKa (Acid Dissociation Constant) | 9.45 (Predicted, Basic) | Refers to the acidity or basicity of a functional group. nih.gov For the primary amine, this value indicates it will be predominantly protonated and positively charged at physiological pH (~7.4). |

Structure Activity Relationship Sar Studies and Molecular Design

Influence of Fluoro-Substitution on Biological Activity

The introduction of a fluorine atom to a pharmacologically active molecule can profoundly alter its properties, including potency, selectivity, metabolic stability, and ability to cross the blood-brain barrier. nih.gov

The position of the fluorine atom on the aromatic ring of the indane nucleus is a critical determinant of biological activity. While direct comparative studies on the positional isomers of fluorine on the simple 1-aminoindan (B1206342) scaffold are not extensively detailed in the available literature, research on related, more complex indane derivatives provides valuable insights.

For instance, in a series of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes, both the 5-fluoro and 6-fluoro isomers were synthesized and evaluated as dopamine (B1211576) D2-like receptor agonists. nih.gov The study highlighted that modifications at these positions, in combination with specific N-substituents, led to compounds with increased affinity and selectivity for D2-like receptors. nih.gov This suggests that both the 5- and 6-positions are sensitive areas where fluorine substitution can modulate receptor interaction.

The electronic properties of fluorine, being the most electronegative element, can alter the acidity of nearby protons and the electron density of the aromatic ring, thereby influencing interactions with biological targets. The precise impact of fluorine's placement—whether at the 4-, 5-, 6-, or 7-position of the 1-aminoindan scaffold—would be expected to produce distinct pharmacological profiles due to these electronic effects and potential steric interactions within the receptor binding pocket.

A common strategy in medicinal chemistry is the introduction of fluorine to enhance metabolic stability and improve penetration into the central nervous system (CNS). nih.gov Fluorine can block sites of metabolism that are susceptible to oxidation by cytochrome P450 enzymes. nih.gov Placing a fluorine atom on an aromatic ring can prevent hydroxylation at that position, a common metabolic pathway. This can lead to a longer half-life and increased bioavailability of the compound.

Stereochemical Impact on Pharmacological Efficacy

The 1-aminoindan scaffold contains a chiral center at the C1 position, meaning it exists as two enantiomers, (R) and (S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities.

The differential interaction of enantiomers with chiral biological targets, such as receptors and enzymes, is known as enantioselectivity. This arises from the three-dimensional arrangement of atoms, where one enantiomer may fit more precisely into a binding site than the other, leading to a higher affinity and/or efficacy.

For aminoindan derivatives, this enantioselectivity is well-documented. For example, the anti-Parkinsonian drug rasagiline (B1678815) is the R-enantiomer of N-propargyl-1-aminoindan. Its major metabolite, 1-(R)-aminoindan, is a weak, reversible monoamine oxidase-B (MAO-B) inhibitor and possesses neuroprotective properties. frontiersin.orgnih.gov This highlights the specific role of the (R)-configuration in the biological activity of 1-aminoindans.

In a related series of citalopram (B1669093) analogues, which are also monoamine transporter inhibitors, the (S)-enantiomer consistently displays higher affinity for the serotonin (B10506) transporter (SERT) than the (R)-enantiomer. nih.gov This further underscores the importance of stereochemistry in the interaction with these types of biological targets.

While a direct comparison of the pharmacological efficacy of (R)- and (S)-6-fluoro-2,3-dihydro-1H-inden-1-amine is not extensively reported, data from closely related compounds strongly suggest that a significant difference would be observed.

In a study of 4-hydroxy-2-di-n-propylaminoindan, the (R)-isomer was found to be more potent as a dopaminergic agent than the (S)-isomer. mdpi.com This stereoselectivity is a common feature for many biologically active aminoindans. The specific interactions of each enantiomer with the amino acid residues in the binding pocket of a target protein will determine which isomer is more active. It is highly probable that the (R) and (S) isomers of 6-fluoro-2,3-dihydro-1H-inden-1-amine would exhibit different potencies and selectivities for various receptors and transporters, such as those for dopamine, serotonin, and norepinephrine.

Table 1: Stereoselectivity of Related Aminoindan Derivatives

| Compound | Enantiomer | Biological Activity |

|---|---|---|

| N-propargyl-1-aminoindan (Rasagiline) | (R) | Potent, irreversible MAO-B inhibitor |

| 1-aminoindan | (R) | Weak, reversible MAO-B inhibitor; neuroprotective |

| 4-hydroxy-2-di-n-propylaminoindan | (R) | More potent dopaminergic agent than (S)-isomer |

Derivatization Effects on Potency and Selectivity

Modification of the primary amine group of this compound through derivatization, such as N-alkylation or N-acylation, is a key strategy to modulate its pharmacological profile. Such changes can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.

Introducing substituents on the nitrogen atom can alter the compound's basicity, lipophilicity, and steric bulk, all of which can influence how it interacts with its biological targets. researchgate.net For example, N-alkylation of primary amines is a common method to enhance biological activity. researchgate.net

In a study of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes, the unsubstituted primary amines were found to be poorly effective at dopamine receptors. nih.gov However, the introduction of two n-propyl groups on the nitrogen atom significantly increased the affinity and selectivity for D2-like receptors. nih.gov This demonstrates the profound effect of N-alkylation on the dopaminergic activity of fluoro-substituted aminoindans.

Similarly, research on N-substituted derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine, a compound with a related pharmacophore, showed that substitution of the amino group with ethyl, n-propyl, and 2-phenylethyl groups decreased affinity for D1 binding sites but greatly enhanced the effectiveness at D2 binding sites. smolecule.com The introduction of a 2-phenylethyl group on the nitrogen atom induced the highest selectivity for D2 sites. smolecule.com

These findings suggest that N-alkylation of this compound with various alkyl groups would likely modulate its affinity and selectivity for different monoamine receptors and transporters. The optimal substituent would depend on the specific target being pursued.

Table 2: Effect of N-Substitution on the Dopamine Receptor Affinity of Related Fluoro-amines

| Parent Compound | N-Substituent | Effect on Dopamine Receptor Affinity |

|---|---|---|

| trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indene | None (primary amine) | Poorly effective |

| Di-n-propyl | Increased D2-like affinity and selectivity | |

| 2-(4-fluoro-3-hydroxyphenyl)ethylamine | None (primary amine) | Moderate D1 and D2 affinity |

| Ethyl, n-propyl, 2-phenylethyl | Decreased D1 affinity, greatly enhanced D2 affinity |

Substituent Effects on Aromatic Rings

Modifying the aromatic rings attached to the core structure, often through the urea (B33335), thiourea (B124793), or amide linkers, is another key strategy in SAR studies.

The electronic nature and position of substituents on an attached phenyl ring can dramatically alter the compound's activity. Electron-donating groups (e.g., -CH3, -OH) can increase the electron density of the aromatic ring, potentially enhancing its interaction with certain biological targets. lumenlearning.com Conversely, electron-withdrawing groups (e.g., -NO2, halogens) decrease the electron density and can influence binding through different mechanisms. lumenlearning.comlibretexts.org

Phenyl and Halogenated Phenyl Groups: The introduction of a phenyl group can enhance hydrophobic interactions with a target's binding site. Halogenation of this phenyl ring, particularly with fluorine, can modulate the electronic properties and lipophilicity of the molecule. nih.gov Fluorine's high electronegativity can create favorable electrostatic interactions and can also block sites of metabolism, thereby increasing the compound's bioavailability. nih.gov Studies on thiourea derivatives have shown that the presence of a 4-fluoro-phenyl ring can contribute to promising antioxidant and antimicrobial activities. researchgate.net

Nitrophenyl Groups: The nitro group is a strong electron-withdrawing group that can significantly impact the electronic distribution of the aromatic ring. lumenlearning.com Its presence can lead to specific interactions with target residues and has been explored in the design of various bioactive compounds. For instance, thiourea derivatives of 2,3-dihydro-1H-inden-1-amine incorporating a 4-nitro-phenyl ring have been investigated for their antioxidant properties. researchgate.net

Table 2: Influence of Aromatic Ring Substituents on Activity

| Substituent Type | Example | General Effect on Aromatic Ring | Potential Impact on Biological Activity |

|---|---|---|---|

| Unsubstituted Phenyl | -C6H5 | Provides a hydrophobic surface for interactions. | Can enhance binding to hydrophobic pockets in target proteins. |

| Halogenated Phenyl | -C6H4F, -C6H4Cl | Electron-withdrawing, alters lipophilicity and electrostatic potential. | Can improve binding affinity and metabolic stability. |

Conformational Flexibility and Rigid Analogues

The three-dimensional shape of a molecule is crucial for its interaction with a biological target. The conformational flexibility and rigidity of the this compound scaffold are important considerations in drug design.

The indane ring system provides a relatively rigid scaffold. beilstein-journals.orgnih.gov This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. The fixed spatial orientation of the substituents on the indane ring can pre-organize the molecule into a conformation that is favorable for binding. This inherent structural constraint helps in understanding the precise geometric requirements of the binding pocket. beilstein-journals.org The biological activity of various indane derivatives in different therapeutic areas underscores the importance of this rigid core structure. nih.gov

A linker can position a functional group in a specific region of the binding site to optimize interactions. For example, a flexible alkyl chain can allow a terminal group to adopt an optimal orientation for hydrogen bonding or hydrophobic interactions. In contrast, a more rigid linker, such as a phenyl ring, can maintain a more defined distance and orientation between the indane core and another part of the molecule. researchgate.net The choice of linker is a key element in molecular design, influencing both the potency and selectivity of the compound.

Rational Drug Design Principles Applied to this compound

Rational drug design strategies leverage the understanding of a biological target and the SAR of a chemical scaffold to design more effective therapeutic agents.

Fragment-based drug design (FBDD) is a powerful approach for identifying lead compounds. frontiersin.orgopenaccessjournals.comnih.govnih.gov It involves screening small, low-molecular-weight compounds, known as fragments, for weak binding to a biological target. nih.gov Once a fragment that binds is identified, it can be optimized and grown into a more potent lead compound.

The this compound scaffold, with its relatively low molecular weight and defined three-dimensional structure, can be considered a valuable fragment in FBDD. Its rigid indane core can serve as an anchor that binds to a specific pocket on a target protein. From this anchor point, medicinal chemists can strategically add other chemical groups to explore and exploit adjacent binding sites, thereby increasing the compound's affinity and selectivity. frontiersin.orgnih.gov This "fragment growing" or "fragment linking" approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening of large, complex molecules. nih.gov The application of FBDD principles to scaffolds like this compound holds significant promise for the discovery of novel therapeutics. nih.gov

Lead Optimization Strategies

Lead optimization is an iterative process of modifying the chemical structure of a lead compound to improve its desired characteristics. For derivatives of this compound, research has primarily focused on two key areas: inhibition of monoamine oxidase B (MAO-B) for potential application in neurodegenerative diseases like Parkinson's disease, and modulation of dopamine D2-like receptors.

Optimization for Monoamine Oxidase B (MAO-B) Inhibition

In the quest for novel and selective MAO-B inhibitors, the 2,3-dihydro-1H-inden-1-amine scaffold has been identified as a promising template. A 2019 study published in Bioorganic & Medicinal Chemistry Letters detailed the design and synthesis of a series of derivatives based on this structure, leading to the discovery of compounds with significant MAO-B inhibitory activity. nih.gov

The lead optimization process involved the synthesis and evaluation of various analogs to establish a clear structure-activity relationship (SAR). While the specific structures of the most potent compounds (L4, L8, L16, and L17) were not detailed in the abstract, the study reported their half-maximal inhibitory concentrations (IC50), which are indicative of their potency. nih.gov These compounds demonstrated MAO-B inhibitory activity comparable to that of Selegiline, a well-established drug used in the treatment of Parkinson's disease. nih.gov

The research highlighted that compounds L4, L16, and L17 not only showed high potency but also exhibited selectivity for MAO-B over the MAO-A isoform, which is a critical attribute for minimizing certain side effects. nih.gov The data underscores a successful lead optimization campaign, transforming a basic scaffold into highly potent and selective enzyme inhibitors.

Table 1: MAO-B Inhibitory Activity of Optimized 2,3-dihydro-1H-inden-1-amine Derivatives

| Compound | MAO-B IC50 (µM) |

| L4 | 0.11 |

| L8 | 0.18 |

| L16 | 0.27 |

| L17 | 0.48 |

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2019. nih.gov

Optimization for Dopamine D2-like Receptor Agonism

The 2-aminoindane framework is also recognized for its interaction with dopamine receptors. A study focused on a series of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes provides key insights into the lead optimization strategies for achieving potent and selective D2-like dopamine receptor agonists.

A primary strategy in this context involves the modification of the amino group at the 1-position of the indane ring. The initial, unsubstituted primary amines in this series were found to be poorly effective at dopamine receptors. A significant breakthrough in potency was achieved through the strategic substitution on the nitrogen atom.

The introduction of two n-propyl groups on the nitrogen atom was a particularly effective optimization strategy. This modification led to a marked increase in affinity for D2-like receptors and enhanced selectivity. Further exploration of N-substitution, such as with N-allyl-N-methyl or N-methyl-N-propyl groups, also resulted in an improvement of D2-like affinities.

This lead optimization effort demonstrates a classic medicinal chemistry approach where the modification of a specific functional group—in this case, the amine—can dramatically alter the pharmacological profile of a compound, turning a poorly effective molecule into a potent and selective receptor agonist. The agonistic activity of these optimized compounds was confirmed through their ability to decrease basal levels of cyclic guanosine (B1672433) monophosphate (cGMP) in rat neostriatal membranes.

Future Directions and Emerging Research Avenues

Exploration of Novel Therapeutic Targets

The therapeutic potential of 6-Fluoro-2,3-dihydro-1H-inden-1-amine and its analogs is an area ripe for investigation. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Selective fluorination is a well-established strategy in drug design to enhance efficacy, metabolic stability, and binding affinity to protein targets. nih.gov

Future research could focus on screening this compound against a variety of biological targets. Given the prevalence of the indane nucleus in neurologically active compounds, initial investigations may target G protein-coupled receptors (GPCRs), ion channels, and enzymes within the central nervous system. The fluorination at the 6-position could alter the compound's binding mode and selectivity for different receptor subtypes compared to its non-fluorinated counterparts. nih.gov For instance, fluorinated analogs of ligands for aminergic GPCRs have shown altered potency, which can be dependent on the position of the fluorine atom. nih.gov

Development of Prodrug Strategies for Improved Pharmacokinetics

To enhance the delivery and bioavailability of this compound, the development of prodrugs presents a viable strategy. Prodrugs are inactive derivatives of a drug molecule that are converted into the active form in the body. nih.gov For primary amines like this compound, several prodrug strategies can be employed to overcome challenges such as poor membrane permeability due to ionization under physiological conditions or first-pass metabolism. nih.gov

The primary amine group is a key handle for chemical modification to create prodrugs. nih.gov Potential prodrug strategies for this compound could include the formation of amides, carbamates, or Schiff bases, which can be designed to undergo enzymatic or chemical cleavage to release the active parent amine. researchgate.net

| Prodrug Strategy | Activating Mechanism | Potential Advantages for this compound |

|---|---|---|

| Amide Prodrugs | Enzymatic hydrolysis (e.g., by amidases) | Can be designed for targeted release in specific tissues or cells with high enzyme activity. ijpcbs.com |

| Carbamate Prodrugs | Enzymatic hydrolysis (e.g., by esterases) | Can improve lipophilicity and membrane permeability. dntb.gov.ua |

| Schiff Base (Imine) Prodrugs | pH-dependent hydrolysis | Can be designed for release in specific pH environments, such as the acidic microenvironment of tumors. researchgate.net |

| N-Acyloxyalkyl Prodrugs | Enzymatic hydrolysis followed by spontaneous chemical decomposition | Offers a two-stage release mechanism that can be fine-tuned for controlled release. dntb.gov.ua |

Application in Combination Therapies

The potential use of this compound in combination therapies is another promising research avenue. Combination therapies, which involve the use of two or more drugs, are a cornerstone of treatment for complex diseases like cancer. crownbio.com The rationale behind this approach is to target multiple signaling pathways simultaneously to achieve synergistic effects, overcome drug resistance, and reduce toxicity by using lower doses of individual agents. aacrjournals.orgnih.gov

Should this compound demonstrate activity against a particular therapeutic target, its efficacy could potentially be enhanced when used in combination with other drugs. aacrjournals.org For example, if it were found to be an inhibitor of a specific enzyme, it could be combined with a drug that targets a different step in the same pathological pathway. aacrjournals.org The development of such combination regimens would require extensive preclinical and clinical evaluation to determine optimal dosing and to assess any potential drug-drug interactions. aacrjournals.org

Advanced Material Science Applications (e.g., Sensors)

The unique properties of fluorinated organic compounds suggest potential applications for this compound in material science. The introduction of fluorine can alter the electronic and optical properties of organic molecules, making them suitable for use in electronic and optoelectronic devices. rsc.org

One potential application is in the development of chemical sensors. The fluorine atom's high electronegativity can influence intermolecular interactions, which could be exploited for the selective detection of certain analytes. rsc.org For instance, fluorinated compounds have been investigated for their use in molecular MR-based temperature sensors, where the ¹⁹F NMR signal is sensitive to changes in temperature. researchgate.netnih.gov Research could explore the incorporation of this compound into polymer matrices or onto surfaces to create novel sensing materials.

Green Chemistry Approaches in Synthesis

The development of environmentally benign methods for the synthesis of amines is a key focus of green chemistry. rsc.orgbenthamscience.com Future research on this compound should include the exploration of sustainable synthetic routes. Traditional methods for amine synthesis often involve the use of harsh reagents and generate significant waste. rsc.org

Greener alternatives could include catalytic reductive amination or biocatalytic methods. acs.org These approaches aim to improve atom economy, reduce the use of hazardous substances, and lower energy consumption. rsc.org For example, the use of biocatalysts, such as enzymes, could enable the stereoselective synthesis of specific enantiomers of this compound under mild reaction conditions. acs.org

| Green Synthesis Approach | Principle | Potential Benefits for this compound Synthesis |

|---|---|---|

| Catalytic Reductive Amination | Use of a catalyst to facilitate the reaction of a ketone with ammonia (B1221849) and a reducing agent. | Reduces the need for stoichiometric reagents and can often be performed under milder conditions. acs.org |

| Biocatalysis | Use of enzymes or whole organisms to catalyze the reaction. | High selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and use of renewable resources. acs.org |

| One-Pot Reactions | Multiple reaction steps are performed in a single reactor without isolation of intermediates. | Reduces solvent use, purification steps, and waste generation. nih.gov |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate chemical reactions. | Can lead to shorter reaction times, higher yields, and improved purity. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming the field of drug discovery by accelerating the identification and optimization of new drug candidates. mdpi.com These computational tools can be applied to the study of this compound to predict its properties and potential therapeutic applications.

ML models can be trained on large datasets of chemical structures and biological activities to predict the drug-target interactions of novel compounds. mdpi.comnih.govnih.gov For this compound, AI could be used to:

Predict potential biological targets: By analyzing its structural features, ML algorithms could identify proteins that are likely to bind to the compound. aip.org

Optimize its structure: Generative AI models could suggest modifications to the structure of this compound to improve its binding affinity, selectivity, or pharmacokinetic properties.

Predict ADMET properties: AI models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of a compound, which is crucial for early-stage drug development.

The integration of AI and ML into the research pipeline for this compound could significantly streamline its development and help to uncover its therapeutic potential more efficiently.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.